

Foreword: Situating 3-Bromo-4-methylheptane in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-4-methylheptane**

Cat. No.: **B14551762**

[Get Quote](#)

Welcome to a comprehensive examination of **3-bromo-4-methylheptane**. As a chiral secondary alkyl halide, this molecule represents a versatile, albeit nuanced, building block in the landscape of organic synthesis. Its utility is not merely as a carrier of a bromine leaving group but is intricately tied to the stereochemical and electronic environment created by its branched alkyl structure. For professionals in drug development, understanding this molecule is a case study in predicting reactivity, controlling stereochemistry, and leveraging a non-planar aliphatic scaffold for creating three-dimensional diversity in candidate molecules. This guide moves beyond a simple recitation of data; it aims to provide a logical framework for anticipating the behavior of **3-bromo-4-methylheptane** in a research setting, explaining the causality behind its properties and potential applications.

Section 1: Core Chemical Identity and Physical Properties

3-Bromo-4-methylheptane is an organic compound belonging to the haloalkane family. Its core identity is defined by a seven-carbon heptane chain, substituted with a methyl group at the fourth carbon and a bromine atom at the third. The presence of two chiral centers at positions C3 and C4 dictates that the molecule can exist as a mixture of stereoisomers, a critical consideration for stereoselective synthesis.[\[1\]](#)[\[2\]](#)

Molecular and Physical Data Summary

The fundamental physicochemical properties of **3-Bromo-4-methylheptane** are summarized below. These values, primarily derived from computational models, provide a baseline for experimental design, such as selecting appropriate solvents or estimating reaction temperatures.^[3]

Property	Value	Source
IUPAC Name	3-bromo-4-methylheptane	PubChem ^[3]
CAS Number	61764-95-2	PubChem ^[3]
Molecular Formula	C ₈ H ₁₇ Br	PubChem ^[3]
Molecular Weight	193.12 g/mol	PubChem ^[3]
Canonical SMILES	CCCC(C)C(CC)Br	PubChem ^[3]
InChIKey	LQHKBPGOLSTPHD-UHFFFAOYSA-N	PubChem ^[3]
XLogP3 (Lipophilicity)	4.2	PubChem ^[3]
Topological Polar Surface Area	0 Å ²	PubChem ^[3]
Rotatable Bond Count	4	PubChem ^[3]
Solubility	Generally insoluble in water; soluble in organic solvents like alcohol, benzene, and chloroform.	Inferred from general properties of organic halides. ^[4]

Section 2: Molecular Structure and Stereoisomerism

The structure of **3-Bromo-4-methylheptane** contains two adjacent chiral centers, which fundamentally influences its properties and reactions. Understanding this three-dimensional arrangement is paramount for its application in asymmetric synthesis.

Structural Representation

The 2D structure highlights the key functional groups and the chiral centers responsible for its stereoisomerism.

Caption: 2D structure of **3-Bromo-4-methylheptane** with chiral centers (*) indicated.

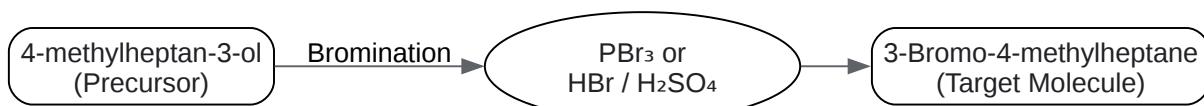
The Implication of Chirality

With two stereocenters, a maximum of $2^2 = 4$ stereoisomers can exist:

- (3R, 4R)-**3-bromo-4-methylheptane**[2]
- (3S, 4S)-**3-bromo-4-methylheptane**[1]
- (3R, 4S)-**3-bromo-4-methylheptane**
- (3S, 4R)-**3-bromo-4-methylheptane**

The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers. Likewise, the (3R, 4S) and (3S, 4R) isomers form another pair of enantiomers. The relationship between a member of the first pair and a member of the second pair is diastereomeric. This is not a trivial distinction; diastereomers have different physical properties (boiling points, solubilities, etc.) and can be separated by standard laboratory techniques like chromatography. Enantiomers, however, have identical physical properties in a non-chiral environment and require chiral separation methods.

Section 3: Anticipated Spectroscopic Profile


For any synthetic chemist, the spectroscopic signature of a compound is its fingerprint. While a definitive public database of spectra for this specific compound is not readily available, we can predict its key features with a high degree of confidence based on established principles of spectroscopy. This predictive exercise is crucial for researchers to confirm the identity and purity of their synthesized material.

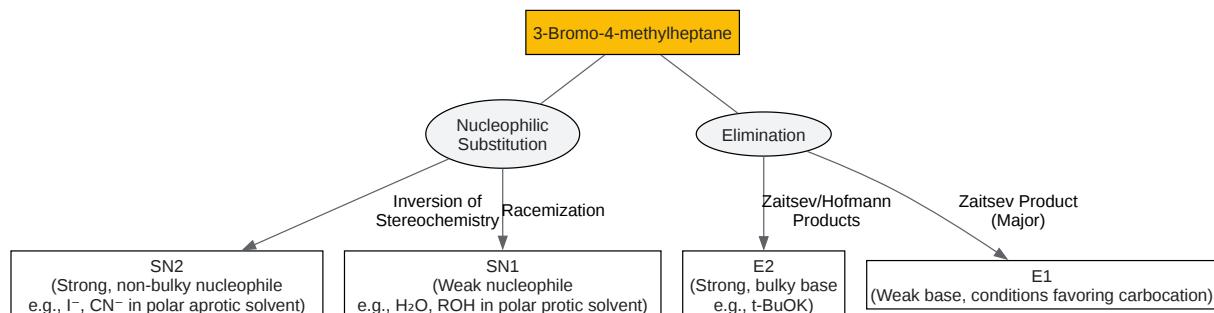
Spectroscopy	Anticipated Key Features
¹ H NMR	<ul style="list-style-type: none">- CH-Br (C3): A multiplet (likely a doublet of doublets) shifted significantly downfield ($\delta \approx 3.8$-4.2 ppm) due to the deshielding effect of the adjacent bromine.- CH-CH₃ (C4): A multiplet further complicated by coupling to protons on C3 and C5.- Alkyl Protons: A series of complex, overlapping multiplets in the typical aliphatic region ($\delta \approx 0.8$-1.7 ppm).- Terminal CH₃ groups: Triplets for the ethyl and propyl chain termini ($\delta \approx 0.9$ ppm).A doublet for the methyl group at C4.
¹³ C NMR	<ul style="list-style-type: none">- C-Br (C3): Signal significantly downfield for an sp³ carbon ($\delta \approx 50$-60 ppm).- C-CH₃ (C4): Signal also in the aliphatic region, influenced by branching.- Other sp³ Carbons: A total of 8 distinct signals are expected for the diastereomers, located in the $\delta \approx 10$-40 ppm range.
Mass Spec (EI)	<ul style="list-style-type: none">- Molecular Ion (M⁺): A pair of peaks at m/z 192 and 194 of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound (⁷⁹Br and ⁸¹Br).^[3]- Key Fragments: Loss of Br (m/z = 113), cleavage alpha to the bromine (loss of an ethyl or a methyl-butyl group). The base peak is likely to be a stable carbocation fragment.
Infrared (IR)	<ul style="list-style-type: none">- C-H stretching (sp³): Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).- C-H bending: Peaks around 1465 cm⁻¹ and 1380 cm⁻¹.- C-Br stretching: A characteristic peak in the fingerprint region (500-600 cm⁻¹).

Section 4: Synthesis and Reactivity Profile

Plausible Synthetic Pathway

A logical and common method for synthesizing a secondary alkyl halide like **3-bromo-4-methylheptane** is via the substitution of a hydroxyl group from the corresponding alcohol. The precursor, 4-methylheptan-3-ol, can be brominated using various standard reagents.

[Click to download full resolution via product page](#)


Caption: Proposed synthetic workflow for **3-Bromo-4-methylheptane**.

Causality Behind Reagent Choice:

- Phosphorus tribromide (PBr_3): This is an excellent choice for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds via an $SN2$ mechanism, which, for a chiral secondary alcohol, would result in an inversion of stereochemistry at the C3 position. It is favored because it avoids carbocation rearrangements that can occur with HBr.
- Hydrobromic Acid (HBr): Often used with a catalyst like H_2SO_4 , this method works but is more prone to carbocation formation, especially with secondary alcohols. This could lead to a mixture of products through $SN1$ pathways and potential rearrangements, reducing the yield and purity of the desired product.

Core Reactivity: A Balancing Act

As a secondary alkyl halide, **3-bromo-4-methylheptane** is at the crossroads of major reaction pathways: nucleophilic substitution ($SN1/SN2$) and elimination ($E1/E2$). The outcome is highly dependent on the experimental conditions.

[Click to download full resolution via product page](#)

Caption: Competing reaction pathways for **3-Bromo-4-methylheptane**.

- Expertise in Action: To favor substitution, one would use a strong, non-bulky nucleophile (like NaI in acetone for an SN2 reaction) at a moderate temperature. To favor elimination, a strong, sterically hindered base (like potassium tert-butoxide, t-BuOK) is the classic choice, as its bulkiness makes it a poor nucleophile, promoting the E2 pathway to yield a mixture of alkenes.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **3-bromo-4-methylheptane** is not widely published, its hazards can be reliably inferred from the data for structurally similar bromoalkanes.^{[5][6][7][8]}

- Hazard Identification:
 - Skin/Eye Irritation: Assumed to be a skin and eye irritant. Prolonged contact may cause redness and discomfort.^{[5][6]}
 - Inhalation: Vapors may cause respiratory tract irritation.^[8]

- Flammability: Likely a combustible liquid. Keep away from open flames and high temperatures.[8]
- Recommended Handling Protocol:
 - Ventilation: Always handle in a well-ventilated chemical fume hood.[7]
 - Personal Protective Equipment (PPE): Wear standard PPE, including nitrile gloves, chemical safety goggles, and a lab coat.[6]
 - Avoidance: Avoid breathing vapors and prevent contact with skin and eyes.[5]
 - Spills: Absorb minor spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
- Storage:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
 - Keep away from strong oxidizing agents, strong acids, and strong bases.[5]

Section 6: Exemplar Experimental Protocol: SN2 Reaction

The following is a self-validating, hypothetical protocol for the substitution of bromine with an azide group, a common transformation in medicinal chemistry to introduce a nitrogen-containing functional group. The logic behind each step is explained to ensure trustworthiness and reproducibility.

Objective: To synthesize 3-azido-4-methylheptane from **3-bromo-4-methylheptane** via an SN2 reaction.

Materials:

- **3-Bromo-4-methylheptane** (1.0 eq)
- Sodium azide (NaN_3) (1.5 eq)

- Dimethylformamide (DMF), anhydrous
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)

Step-by-Step Methodology:

- Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a thermometer is charged with anhydrous DMF.
 - Causality: A dry, inert atmosphere is crucial because sodium azide can react with moisture, and the $\text{S}_{\text{N}}2$ reaction is sensitive to protic solvents which can solvate the nucleophile, reducing its reactivity. DMF is an excellent polar aprotic solvent that solvates the cation (Na^+) but leaves the azide nucleophile (N_3^-) highly reactive.
- Reagent Addition: Add sodium azide (1.5 eq) to the DMF. Stir the resulting suspension. Add **3-bromo-4-methylheptane** (1.0 eq) via syringe.
 - Causality: A slight excess of the nucleophile (1.5 eq) is used to drive the reaction to completion according to Le Châtelier's principle.
- Reaction Execution: Heat the reaction mixture to 60-70 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).
 - Causality: Gentle heating increases the reaction rate without promoting significant elimination side reactions. Monitoring ensures the reaction is stopped at the optimal time, preventing decomposition or side product formation.
- Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing diethyl ether and water. Separate the layers.

- Causality: This is a standard aqueous work-up. The organic product is soluble in the diethyl ether, while the unreacted sodium azide and DMF are partitioned into the aqueous layer.
- Purification: Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate, and finally brine.
- Causality: Multiple water washes ensure complete removal of DMF. The bicarbonate wash removes any acidic impurities. The brine wash helps to remove residual water from the organic layer before the final drying step.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Causality: This removes the last traces of water. Rotary evaporation removes the volatile diethyl ether solvent to yield the crude product.
- Final Characterization: The resulting crude oil (3-azido-4-methylheptane) can be purified further by column chromatography if necessary and characterized by NMR, IR, and MS to confirm its structure and purity. The IR spectrum should now show a strong, sharp azide stretch around 2100 cm^{-1} .

References

- Title: **3-Bromo-4-methylheptane** | C8H17Br | CID 53754665 Source: PubChem, National Center for Biotechnology Inform
- Title: (3S,4S)
- Title: (3R,4R)
- Title: Organic chemistry – sOME Basic PrinciPles and Techniques Source: National Council of Educational Research and Training (NCERT) URL:[Link]
- Title: Chapter 12: Organic Chemistry | Selina Solutions Concise Chemistry Class 10 ICSE Source: KnowledgeBo

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (3S,4S)-3-bromo-4-methylheptane | C8H17Br | CID 90362287 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. (3R,4R)-3-bromo-4-methylheptane | C8H17Br | CID 123572663 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-4-methylheptane | C8H17Br | CID 53754665 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. Chapter 12: Organic Chemistry | Selina Solutions Concise Chemistry Class 10 ICSE | KnowledgeBoat [knowledgeboat.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Foreword: Situating 3-Bromo-4-methylheptane in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14551762#3-bromo-4-methylheptane-chemical-properties\]](https://www.benchchem.com/product/b14551762#3-bromo-4-methylheptane-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com